Reactivity Ratios in Free Radical Copolymerization with tert‑Butyl Methacrylate: Preferential Incorporation vs. Azeotropic Behavior
In free radical copolymerization with tert‑butyl methacrylate (tBMA), trimethylsilyl methacrylate (TMSMA) exhibits a strong preference for its own incorporation, as evidenced by reactivity ratios r₁ (tBMA) = 0.170 ± 0.050 and r₂ (TMSMA) = 1.170 ± 0.124 [1]. In stark contrast, the copolymerization of tBMA with methacrylic acid (MAA) is azeotropic, with r₁ = 0.476 ± 0.103 and r₃ = 0.300 ± 0.0032, indicating a near‑equal tendency for cross‑propagation [1]. This quantitative difference means that copolymers containing TMSMA will be enriched in TMSMA sequences relative to the feed composition, whereas tBMA/MAA copolymers maintain a composition close to the feed. For formulators synthesizing resist polymers or amphiphilic block copolymers, this divergent copolymerization behavior is critical for controlling monomer sequence distribution and ultimately the solubility, thermal response, and deprotection profile of the final material.
| Evidence Dimension | Monomer Reactivity Ratios (r₁, r₂) in Free Radical Copolymerization |
|---|---|
| Target Compound Data | r₁ (tBMA) = 0.170 ± 0.050, r₂ (TMSMA) = 1.170 ± 0.124 |
| Comparator Or Baseline | tBMA/MAA: r₁ (tBMA) = 0.476 ± 0.103, r₃ (MAA) = 0.300 ± 0.0032 |
| Quantified Difference | TMSMA/tBMA shows ~6.9× higher r₂ than r₁ (1.170 vs. 0.170); MAA/tBMA shows r₁/r₃ ≈ 1.6, near azeotropic |
| Conditions | Free radical copolymerization in benzene at 60 °C with AIBN initiator |
Why This Matters
This data enables precise prediction of copolymer composition and sequence distribution, essential for designing photoresists where differential deprotection kinetics depend on monomer arrangement.
- [1] Ferbitz, J.; Mormann, W. Macromol. Chem. Phys. 2003, 204 (4), 577–583. View Source
